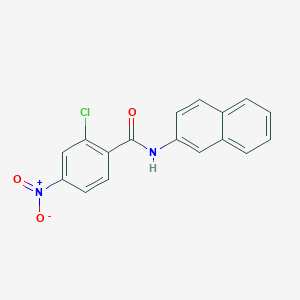

2-chloro-N-2-naphthyl-4-nitrobenzamide

Description

2-Chloro-N-2-naphthyl-4-nitrobenzamide is a benzamide derivative characterized by a naphthylamide group attached to a substituted benzene ring. The benzene ring features a chlorine atom at the ortho position (C2) and a nitro group (-NO₂) at the para position (C4). This structural arrangement imparts unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The compound’s molecular formula is C₁₇H₁₁ClN₂O₃, with a molar mass of 326.47 g/mol. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and naphthylamines, followed by purification via crystallization .

Properties

IUPAC Name |

2-chloro-N-naphthalen-2-yl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3/c18-16-10-14(20(22)23)7-8-15(16)17(21)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKKHFYAUDJLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-chloro-N-2-naphthyl-4-nitrobenzamide, the following structurally related benzamide derivatives are compared:

Structural Analogues

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Benzene Ring) | Amide Group |

|---|---|---|---|---|

| This compound | C₁₇H₁₁ClN₂O₃ | 326.47 | 2-Cl, 4-NO₂ | 2-naphthyl |

| 4-Chloro-N-(naphthalen-2-yl)benzamide | C₁₇H₁₂ClNO | 281.74 | 4-Cl | 2-naphthyl |

| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | C₁₅H₁₄ClNO₂ | 283.73 | 2-OCH₃, 4-CH₃ | 4-Cl-phenyl |

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | C₁₃H₈ClN₃O₅ | 333.67 | 2-NO₂ (benzamide), 2-Cl, 4-NO₂ (phenyl) | 2-Cl-4-NO₂-phenyl |

Key Differences and Trends

Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, reducing electron density on the benzene ring. This contrasts with electron-donating groups like methoxy (-OCH₃) in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which enhance resonance stabilization . The absence of a nitro group in 4-chloro-N-(naphthalen-2-yl)benzamide results in higher fluorescence intensity compared to nitro-substituted analogues, as nitro groups typically quench fluorescence via photoinduced electron transfer .

Solubility and Crystallinity: Polar substituents (e.g., -NO₂, -Cl) enhance solubility in polar solvents (e.g., DMSO, acetone) but reduce solubility in nonpolar solvents. For example, this compound is less soluble in hexane than 4-chloro-N-(naphthalen-2-yl)benzamide due to its higher polarity . Crystallographic studies (e.g., Acta Crystallographica reports) reveal that nitro groups induce torsional strain in the benzamide core, leading to non-planar molecular conformations. This affects crystal packing and melting points .

Thermal Stability :

- Nitro-substituted benzamides generally exhibit lower thermal stability due to the labile nature of the nitro group. Differential scanning calorimetry (DSC) studies show decomposition temperatures (Tₐ) of ~200–220°C for nitrobenzamides, compared to ~250°C for chloro- or methoxy-substituted analogues .

For instance, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide has shown moderate activity against E. coli (MIC = 64 µg/mL) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | λₘₐₓ (UV-Vis, nm) | Fluorescence Quantum Yield |

|---|---|---|---|

| This compound | 198–202 | 325 | <0.01 |

| 4-Chloro-N-(naphthalen-2-yl)benzamide | 185–188 | 290 | 0.12 |

| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 172–175 | 305 | 0.28 |

Table 2: Crystallographic Parameters

| Compound | Space Group | Bond Length (C-Cl, Å) | Dihedral Angle (°) |

|---|---|---|---|

| This compound | P2₁/c | 1.74 | 15.2 |

| 4-Chloro-N-(naphthalen-2-yl)benzamide | P1̄ | 1.72 | 8.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.